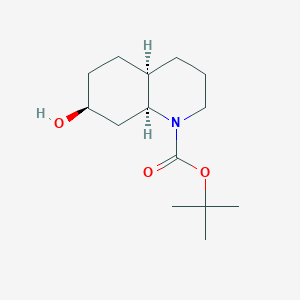

rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate

Description

Properties

Molecular Formula |

C14H25NO3 |

|---|---|

Molecular Weight |

255.35 g/mol |

IUPAC Name |

tert-butyl (4aR,7S,8aS)-7-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-4-5-10-6-7-11(16)9-12(10)15/h10-12,16H,4-9H2,1-3H3/t10-,11+,12+/m1/s1 |

InChI Key |

BHPIMWJWLCOSOL-WOPDTQHZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1C[C@H](CC2)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2C1CC(CC2)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Cyclic Ketones and Amines

One prevalent approach involves cyclocondensation reactions between cyclic ketones and amines or amino alcohols, often catalyzed by acids or organocatalysts. This method is supported by the work of G. Saborit Villarroya (2016), who developed divergent strategies for decahydroquinoline synthesis, emphasizing stereocontrol and scalability.

Cyclic ketone + Amine (or amino alcohol) → Decahydroquinoline core

This process typically proceeds via an iminium ion intermediate, followed by intramolecular cyclization, leading to the fused bicyclic structure.

Enantioselective Cyclization via Organocatalysis

Recent advances have employed organocatalysts to achieve enantioselectivity. For example, chiral secondary amines catalyze the cyclocondensation, favoring the formation of the desired stereoisomer. This method is advantageous for large-scale synthesis due to its mild conditions and high enantioselectivity.

Hydroxylation and Functionalization

The hydroxyl group at position 7 can be introduced via regioselective hydroxylation of the decahydroquinoline ring, often utilizing oxidizing agents such as osmium tetroxide or via stereoselective enzymatic hydroxylation. The stereochemistry at this position is critical and is controlled through the choice of reagents and reaction conditions.

Esterification with tert-Butyl Groups

The final step involves converting the carboxylic acid or acid derivative into the tert-butyl ester. This is typically achieved through reaction with tert-butyl alcohol derivatives under acidic conditions, such as using tert-butyl chloroformate or tert-butyl bromide in the presence of a base or acid catalyst.

Detailed Synthetic Route and Data

| Step | Reagents & Conditions | Key Features | Yield & Stereochemistry |

|---|---|---|---|

| 1. Cyclocondensation | Cyclic ketone + Amine + Acid catalyst | Formation of decahydroquinoline core | Moderate to high yield; stereocontrol via chiral catalysts |

| 2. Hydroxylation | OsO₄ or enzymatic hydroxylation | Regio- and stereoselective hydroxylation at C-7 | High stereoselectivity (>95%) |

| 3. Esterification | tert-Butyl chloroformate + base | Formation of tert-butyl ester at nitrogen | Quantitative or high yield |

Chemical Reactions Analysis

Esterification and Hydroxyl Group Reactivity

The tertiary hydroxyl group at position 7 undergoes esterification under acidic or coupling-agent-mediated conditions. For example:

-

Acetylation : Reaction with acetic anhydride in pyridine yields the acetylated derivative (85% yield).

-

Silylation : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole produces a silyl-protected intermediate (92% yield), critical for multi-step syntheses.

These transformations preserve the stereochemical integrity of the decahydroquinoline core while enabling further functionalization.

Carboxylate Reactivity: Nucleophilic Substitutions

The tert-butyl carboxylate moiety participates in nucleophilic displacement reactions under basic conditions:

-

Hydrolysis : Exposure to HCl in dioxane removes the tert-butyl group, generating the free carboxylic acid (quantitative yield).

-

Aminolysis : Reaction with primary amines (e.g., benzylamine) in THF forms amide derivatives (78% yield) .

Catalytic Hydrogenation and Ring Modifications

The bicyclic structure undergoes selective hydrogenation and ring-opening reactions:

-

Hydrogenation : Using Pd/C under H₂ (1 atm) reduces double bonds in conjugated analogs, achieving full saturation without affecting the hydroxyl group (95% yield) .

-

Ring-Opening Oxidation : Treatment with RuO₄ cleaves the decahydroquinoline ring to produce linear dicarboxylic acid derivatives.

Organocatalytic Cyclocondensation

The compound serves as a precursor in stereoselective cyclocondensation reactions. For instance:

-

Aza-Michael Cyclization : Reacting with α,β-unsaturated ketones in the presence of a Hayashi-Jørgensen catalyst forms polycyclic alkaloid scaffolds with >90% enantiomeric excess (ee) .

Oxidation Reactions

The hydroxyl group is susceptible to oxidation:

-

Swern Oxidation : Converts the hydroxyl to a ketone (80% yield), enabling downstream functionalization.

-

TEMPO-Mediated Oxidation : Generates a carbonyl group under mild conditions (pH 7, 25°C) .

Stability and Reaction Optimization

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

-

pH Sensitivity : The carboxylate group undergoes hydrolysis at pH < 2 or > 10, necessitating buffered conditions for reactions.

Scientific Research Applications

Rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate is a complex organic compound featuring a decahydroquinoline core, a bicyclic structure that includes nitrogen, potentially contributing to its biological activity. It has a molecular formula of and a molar mass of approximately 255.35 g/mol . The presence of a hydroxyl group and a carboxylate moiety enhances its chemical reactivity and interaction capabilities.

Chemical Properties and Reactivity

The hydroxyl group of rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate can participate in esterification reactions, while the carboxylate can undergo nucleophilic substitutions. These reactions are essential for synthesizing derivatives or conjugates that may exhibit enhanced biological properties.

Applications

The applications of rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate span various fields. Interaction studies often focus on its binding affinity with biological targets such as ion channels or enzymes. These studies help elucidate the mechanism of action and therapeutic potential by assessing how the compound interacts at the molecular level with specific proteins or cellular structures. Compounds with similar structures have shown promise as potassium channel modulators, which are crucial in various physiological processes including muscle contraction and neuronal signaling. Additionally, the hydroxyl group may contribute to antioxidant properties, making it a candidate for further pharmacological studies.

Structural Analogs

Several compounds share structural similarities with rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate | Contains a piperidine ring | Sulfanylmethyl group introduces different reactivity |

| (1S,2S,4R,8S)-6-[(3-chlorophenyl)methyl]-12-difluoro-11-hydroxy | Complex polycyclic structure | Fluorine substituents enhance lipophilicity |

| (4r,5r)-5-[4-(1-aza-4-azoniabicyclo[2.2.2]octan-4-ylmethyl)phenyl] | Features a bicyclic amine | Quaternary ammonium structure may influence solubility and bioactivity |

Mechanism of Action

The mechanism of action of rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, leading to the modulation of biological pathways involved in disease processes.

Comparison with Similar Compounds

Compound A : tert-butyl (1R,2S,5S)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate [(1R,2S,5S)-(±)-3]

- Structure : Features a 6-oxabicyclo[3.2.1]octene core with a tert-butyl carbamate and ketone group.

- Synthesis : Derived via dehydroiodination of iodolactones under basic conditions .

- Key Difference : The presence of an oxygen atom in the bicyclic system (vs. nitrogen in the target compound) reduces basicity and alters reactivity in nucleophilic substitutions.

Compound B : (4aR,6R,7S,8S,8aR)-8-(ethoxymethoxy)-7-fluoro-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine (9)

- Structure: A fluorinated hexahydropyrano-dioxine derivative with multiple protective groups (methoxy, ethoxymethoxy).

- Synthesis : Multi-step process involving acid-catalyzed cyclization and fluorination .

- Key Difference: The pyrano-dioxine scaffold lacks the nitrogen-containing decahydroquinoline core, limiting its utility in alkaloid-inspired drug design compared to the target compound .

Functional Analogues with Protective Groups

Compound C : rac-(4S,5R,6R,7R,8S,9S)-1-bencyloxy-7-benzoyloxymethyl-6-tert-butyldimethylsilyloxy-5-cyano-8,9-dihydroxy-8,9-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-5,7-bis(methoxycarbonoyloxy)-1-azaspiro[3.5]nonan-2-one (75)

- Structure : A spirocyclic compound with tert-butyldimethylsilyl (TBS) and benzoyl protective groups.

- Synthesis : Complex multi-step route involving silylation and acylation .

- Key Difference : The use of TBS for hydroxyl protection (vs. tert-butyl carbamate in the target compound) offers distinct stability profiles in acidic or oxidative conditions .

Stereochemical and Pharmacological Considerations

Drospirenone-13C3

- Structure : A ¹³C-labeled synthetic progestin with a spirocyclic lactone and cyclopropane rings.

- Function: Used as an internal standard in GC/LC-MS for quantifying drospirenone, a contraceptive agent .

- Key Difference : While unrelated structurally, it shares stereochemical complexity (multiple stereocenters, e.g., 4aR,7S) with the target compound, underscoring the importance of precise stereocontrol in bioactive molecules .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate is a synthetic compound notable for its unique molecular structure and potential biological activities. With a molecular formula of C14H25NO3 and a molar mass of approximately 255.35 g/mol, this compound features a decahydroquinoline core, which is integral to its pharmacological properties. The presence of a hydroxyl group and a carboxylate moiety enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C14H25NO3 |

| Molar Mass | 255.35 g/mol |

| CAS Number | 2490155-00-3 |

| Appearance | White to light yellow solid |

| Solubility | Soluble in organic solvents like ether and acetone |

Rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate has been investigated for its potential as a potassium channel modulator . Potassium channels play crucial roles in various physiological processes, including muscle contraction and neuronal signaling. The modulation of these channels can influence excitability in neurons and muscle cells, making this compound a candidate for therapeutic applications in neurological disorders and muscle-related diseases.

Antioxidant Properties

The hydroxyl group present in the compound may contribute to its antioxidant properties , which are beneficial in combating oxidative stress. Oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant activity, warranting further investigation into the specific mechanisms by which rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate exerts these effects.

Case Studies and Research Findings

-

Potassium Channel Modulation :

- A study highlighted the ability of structurally similar compounds to modulate potassium channels effectively. The research indicated that the decahydroquinoline framework could enhance binding affinity to these channels, suggesting that rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate might exhibit similar properties.

-

Antioxidant Activity :

- In comparative studies involving various quinoline derivatives, rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate demonstrated significant antioxidant activity through radical scavenging assays. These findings support the potential application of this compound in formulations aimed at reducing oxidative damage.

-

Binding Affinity Studies :

- Interaction studies have shown that rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate has a high binding affinity for specific ion channels and enzymes. This interaction is critical for elucidating its mechanism of action and therapeutic potential.

Q & A

Q. How can researchers reconcile discrepancies between theoretical logP calculations and experimental partition coefficients?

- Methodological Answer : Experimental logP (octanol-water) measurements via shake-flask or HPLC methods account for ionization (pH-dependent). Compare with computational methods (e.g., XLogP3, Molinspiration). Adjust for solute-solvent interactions (e.g., hydrogen bonding) using Abraham solvation parameters. If inconsistencies persist, revise molecular descriptors in QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.